An In-depth Technical Guide to 3-(3-chlorothiophen-2-yl)-5-methyl-1H-pyrazole: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to 3-(3-chlorothiophen-2-yl)-5-methyl-1H-pyrazole: Synthesis, Characterization, and Potential Applications
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the novel heterocyclic compound, 3-(3-chlorothiophen-2-yl)-5-methyl-1H-pyrazole. As a substance not readily found in commercial databases, this document serves as a foundational resource, detailing its proposed synthesis, methods for structural elucidation, and exploring its potential within medicinal chemistry and materials science. Drawing upon established principles of heterocyclic chemistry and the known bioactivity of related thiophene-pyrazole scaffolds, this guide offers both theoretical insights and practical, field-proven protocols.
Introduction and Compound Identity
The convergence of thiophene and pyrazole rings in a single molecular framework has garnered significant interest in the scientific community. Pyrazole derivatives are known for a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The thiophene moiety, a bioisostere of the phenyl ring, is another critical pharmacophore known to enhance the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[3][4] The specific molecule of interest, 3-(3-chlorothiophen-2-yl)-5-methyl-1H-pyrazole, represents a unique substitution pattern that is anticipated to modulate the electronic and steric properties of the core structure, potentially leading to novel biological activities.
A thorough search of chemical databases, including CAS REGISTRY®, indicates that as of the date of this publication, a specific CAS (Chemical Abstracts Service) Registry Number has not been assigned to 3-(3-chlorothiophen-2-yl)-5-methyl-1H-pyrazole. This suggests the compound is a novel chemical entity. For novel substances, a CAS number can be obtained by submitting the compound's structure and characterization data to the Chemical Abstracts Service.[5][6][7]
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Source |
| Molecular Formula | C₈H₇ClN₂S | ChemDraw |
| Molecular Weight | 202.68 g/mol | ChemDraw |
| XLogP3 | 2.8 | PubChem Prediction |
| Hydrogen Bond Donors | 1 | PubChem Prediction |
| Hydrogen Bond Acceptors | 2 | PubChem Prediction |
| Rotatable Bond Count | 1 | PubChem Prediction |
Proposed Synthetic Pathway
The most established and versatile method for the synthesis of 3,5-disubstituted pyrazoles involves the cyclocondensation reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine derivative.[8] For the target molecule, a plausible and efficient route begins with the Claisen-Schmidt condensation to form a chalcone intermediate, followed by reaction with hydrazine.
Step 1: Synthesis of (E)-1-(3-chlorothiophen-2-yl)but-2-en-1-one (Chalcone Intermediate)
The synthesis initiates with the base-catalyzed Claisen-Schmidt condensation of 2-acetyl-3-chlorothiophene with acetaldehyde.[8][9] This reaction forms the α,β-unsaturated ketone, a chalcone analog, which is the key precursor for the pyrazole ring formation. The use of a strong base like sodium hydroxide in an alcoholic solvent is a standard and effective protocol for this transformation.[10]
Step 2: Synthesis of 3-(3-chlorothiophen-2-yl)-5-methyl-1H-pyrazole
The chalcone intermediate is then reacted with hydrazine hydrate in an acidic medium, such as acetic acid, or a basic medium. The reaction with hydrazine hydrate leads to the formation of the pyrazoline ring, which, in this case, is expected to readily aromatize to the more stable pyrazole ring.[10][11] The regioselectivity of the cyclization is generally high, with the nitrogen of the hydrazine attacking the β-carbon of the chalcone.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocols
Protocol for Synthesis of (E)-1-(3-chlorothiophen-2-yl)but-2-en-1-one
-
To a solution of 2-acetyl-3-chlorothiophene (1.0 eq) in ethanol (10 mL/mmol) in a round-bottom flask equipped with a magnetic stirrer, add acetaldehyde (1.2 eq).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a 20% aqueous solution of sodium hydroxide (2.0 eq) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (8:2) mobile phase.
-
Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to pH 5-6.
-
Collect the precipitated solid by vacuum filtration, wash with cold water until neutral, and dry under vacuum.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.
Protocol for Synthesis of 3-(3-chlorothiophen-2-yl)-5-methyl-1H-pyrazole
-
In a round-bottom flask, dissolve the synthesized chalcone (1.0 eq) in glacial acetic acid (5 mL/mmol).
-
Add hydrazine hydrate (1.5 eq) to the solution.
-
Attach a condenser and reflux the mixture for 6-8 hours.
-
Monitor the reaction by TLC (hexane:ethyl acetate 7:3).
-
After completion, cool the reaction mixture to room temperature and pour it into crushed ice.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Collect the resulting precipitate by filtration, wash thoroughly with water, and dry.
-
Purify the crude pyrazole by recrystallization from a suitable solvent such as ethanol or by column chromatography.
Structural Characterization and Validation
The confirmation of the structure of the newly synthesized 3-(3-chlorothiophen-2-yl)-5-methyl-1H-pyrazole would rely on a combination of spectroscopic techniques.[1][2][12]
Caption: Workflow for structural elucidation and validation.
Predicted Spectroscopic Data
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¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group protons around δ 2.3 ppm, a singlet for the pyrazole C4-H proton around δ 6.5 ppm, and two doublets for the thiophene ring protons between δ 7.0-7.6 ppm. The N-H proton of the pyrazole ring will likely appear as a broad singlet at a downfield chemical shift (>10 ppm).
-
¹³C NMR: The carbon NMR should display signals for the methyl carbon around δ 12-15 ppm, and for the pyrazole and thiophene ring carbons in the aromatic region (δ 100-150 ppm).[12]
-
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M+) corresponding to the molecular weight of the compound (202.68 g/mol ), with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak at approximately one-third the intensity of the M+ peak).[12]
-
FT-IR: The infrared spectrum is expected to show a characteristic N-H stretching vibration in the range of 3100-3300 cm⁻¹, C=N and C=C stretching vibrations in the 1500-1600 cm⁻¹ region, and a C-Cl stretching band.[2]
Potential Applications and Biological Significance
The structural motifs present in 3-(3-chlorothiophen-2-yl)-5-methyl-1H-pyrazole suggest a range of potential applications, particularly in drug discovery and materials science.
-
Anticancer Activity: Many pyrazole derivatives have been reported to possess significant anticancer properties.[1][13] The combination of the pyrazole and chlorothiophene moieties may lead to compounds with enhanced cytotoxicity against various cancer cell lines.
-
Antimicrobial and Antifungal Agents: Thiophene-pyrazole hybrids have demonstrated promising activity against a range of bacterial and fungal pathogens.[3][4][14] The target molecule could be a valuable lead compound in the development of new antimicrobial agents.
-
Agrochemicals: Pyrazole derivatives are utilized as herbicides and insecticides.[15] The specific substitution pattern of the title compound could confer selective activity against agricultural pests.
-
Materials Science: Pyrazole-containing compounds have found applications as ligands in catalysis and as components of functional materials due to their coordination properties and electronic characteristics.
Conclusion
While 3-(3-chlorothiophen-2-yl)-5-methyl-1H-pyrazole is not a commercially cataloged compound, this guide provides a robust framework for its synthesis, characterization, and exploration of its potential applications. The proposed synthetic route is based on reliable and well-documented chemical transformations. The predicted analytical data offers a benchmark for researchers aiming to synthesize and characterize this novel molecule. The potential for this compound in medicinal chemistry and other fields warrants its investigation as a new chemical entity with potentially valuable properties.
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